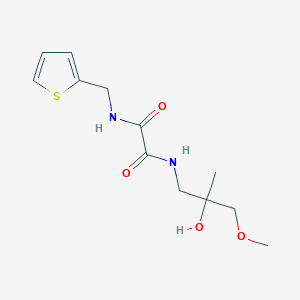

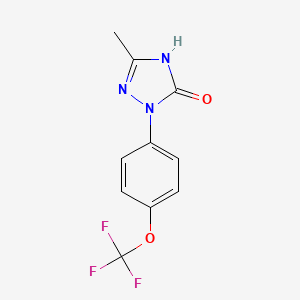

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

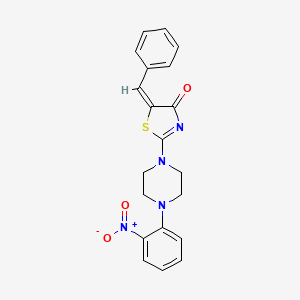

The molecular formula of this compound is C10H16N2O3S, and its molecular weight is 244.31. The presence of the oxalamide group, thiophene ring, hydroxy group, and methoxy group would all contribute to the compound’s molecular structure.Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the oxalamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and an oxalic acid derivative . The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxalamide group and the hydroxy and methoxy groups could enhance the compound’s water solubility.科学的研究の応用

Synthesis and Catalytic Applications

Novel Synthetic Approaches : The compound is involved in novel synthetic approaches for the preparation of di- and mono-oxalamides. These methodologies are significant for the synthesis of various chemical compounds, including anthranilic acid derivatives and oxalamides, offering simple, high-yielding procedures (Mamedov et al., 2016).

Copper-Catalyzed Coupling Reactions : N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide serves as an effective catalyst in copper-catalyzed coupling reactions. This application is vital for the Goldberg amidation process, particularly with (hetero)aryl chlorides (De et al., 2017).

Identification as a Ligand for Copper-Catalyzed Couplings : The compound has been identified as a versatile ligand in copper-catalyzed C−O cross-couplings. This discovery is pivotal for preparing biarylethers and phenols under mild conditions, showcasing its potential in facilitating complex chemical reactions (Chan et al., 2019).

Organic Chemistry and Material Science

Organic Experiment Design : This compound is central to the design of organic chemistry experiments, particularly for the synthesis of drug intermediates. Its application in educational settings enhances students' interest and skills in scientific research (Min, 2015).

Conducting Copolymers Synthesis : It plays a role in the synthesis of conducting copolymers of thiophene derivatives. These copolymers have applications in various fields, including electronics and material sciences (Turac et al., 2014).

Pharmaceutical and Biological Applications

Antitubercular Agents : Derivatives of this compound have been synthesized as potential anti-tubercular agents, showing promising in vitro activity against Mycobacterium tuberculosis. This underscores its potential in the development of new therapeutic agents (Karkara et al., 2020).

Pig Pheromonal Compound : In the field of veterinary science, a derivative of this compound has been used to control pig estrus, indicating its application in animal husbandry and veterinary medicine (박창식 et al., 2009).

Bioreduction in Drug Production : The compound has been used in the bioreduction process for producing (S)-duloxetine, a major antidepressant drug. This showcases its role in improving pharmaceutical manufacturing processes (Tang et al., 2011).

Chemosensors for Metal Detection : Derivatives of this compound have been developed as fluorescence chemosensors for the detection of Ga3+, indicating its potential in analytical chemistry and environmental monitoring (Liu et al., 2022).

将来の方向性

特性

IUPAC Name |

N'-(2-hydroxy-3-methoxy-2-methylpropyl)-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-12(17,8-18-2)7-14-11(16)10(15)13-6-9-4-3-5-19-9/h3-5,17H,6-8H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTSBZZCVIHJAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CS1)(COC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2373103.png)

![Ethyl 5-(3-cyclopentylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2373106.png)

![3-(2-bromophenoxy)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2373111.png)

![2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylacetamide](/img/structure/B2373118.png)

![6-(4-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2373122.png)

![N-(3,5-dimethoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2373125.png)